2-Phenylethyl heptanoate
Description
Current Scientific Significance and Research Landscape
2-Phenylethyl heptanoate (B1214049), also known as phenethyl heptanoate, is a specific ester formed from 2-phenylethanol (B73330) and heptanoic acid. cas.orguni.lu Its primary significance in the current research landscape lies in the fields of flavor and fragrance science and biotechnology. As an ester, it contributes to the aromatic profile of various products and is valued in the perfume and food industries.
The current research landscape is heavily focused on green and sustainable synthesis methods. nih.gov Biocatalysis, using enzymes like lipases, is a prominent area of investigation for producing phenylethyl esters. mdpi.comresearchgate.net This method is considered a "green" alternative to chemical synthesis, which often requires high temperatures and can produce hazardous byproducts. nih.govresearchgate.net Studies explore the use of various lipases and microorganisms, such as Candida antarctica lipase (B570770) B (CAL-B), to catalyze the esterification reaction efficiently. researchgate.netresearchgate.net Research in this area aims to optimize reaction conditions—such as temperature, substrate concentration, and the use of solvents—to maximize the yield and purity of the final ester product. mdpi.comresearchgate.net
Furthermore, phenylethyl esters are part of broader research into the chemical composition of natural products. For instance, 2-(2-phenylethyl)chromones (PECs) are recognized as key bioactive and aromatic components of agarwood, a valuable resinous wood used in perfumes and traditional medicine. mdpi.comfrontiersin.orgnih.gov Research in this area investigates how the concentration of these and related compounds changes during the formation of agarwood, contributing to its quality. frontiersin.org The study of phenylethyl esters in fermented beverages like wine and beer is another active research area, where their formation by yeast contributes significantly to the final flavor profile. researchgate.netmdpi.com
Interactive Data Table: Physicochemical Properties of 2-Phenylethyl Heptanoate
| Property | Value | Source |
| Molecular Formula | C15H22O2 | uni.lu |
| Molecular Weight | 234.34 g/mol | N/A |
| CAS Number | 5454-11-5 | cas.org |
| Predicted XlogP | 4.5 | uni.lu |
| Appearance | Colorless liquid | N/A |
| Odor | Fruity, wine-like, rose | N/A |
Challenges and Opportunities in this compound Research
A primary challenge in the research and production of this compound and similar esters lies in optimizing synthesis methods. While traditional chemical synthesis, like Fischer esterification, is well-established, it often requires harsh conditions and generates byproducts, posing environmental concerns. nih.gov The main challenge for green alternatives, such as enzymatic synthesis, is achieving industrial-scale efficiency and cost-effectiveness. nih.gov Issues include the high cost of enzymes, potential enzyme inhibition by substrates like ethanol (B145695), and the need to remove water from the reaction to favor ester formation over hydrolysis. wikipedia.orgresearchgate.net
Another significant challenge is the inherent limitation of biocatalysis in aqueous environments. While water is an ideal green solvent, its presence can promote the reverse reaction of hydrolysis, breaking the ester down. rsc.org This necessitates strategies like using non-aqueous solvents or immobilizing enzymes to create a more favorable microenvironment for synthesis, which adds complexity and cost to the process. rsc.orgnih.gov For example, the solubility of substrates can be a limiting factor in enzymatic reactions. nih.gov
Despite these challenges, significant opportunities exist. There is a growing market for "natural" flavors and fragrances, which biotechnological production methods can satisfy. medcraveonline.combohrium.com Advances in metabolic engineering and synthetic biology present opportunities to develop novel microbial strains or enzyme systems with higher efficiency and specificity for producing desired esters. nih.govd-nb.info Research into using whole-cell biocatalysts, where enzymes are contained within engineered microorganisms, could simplify processes by providing necessary cofactors and protecting enzymes from the harsh reaction environment. d-nb.info
Furthermore, there is an opportunity to explore new applications for phenylethyl esters. While their role in flavors is well-known, research into the broader class of phenylethyl compounds, like Caffeic Acid Phenethyl Ester (CAPE), reveals diverse biological activities, including antioxidant and anti-inflammatory properties. spandidos-publications.commdpi.comnih.gov While this compound itself is not the subject of these medical studies, this research highlights the potential for discovering new functionalities in structurally related compounds, opening avenues for future investigation beyond the flavor and fragrance industry.
Structure
3D Structure
Properties
CAS No. |
5454-11-5 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
2-phenylethyl heptanoate |
InChI |
InChI=1S/C15H22O2/c1-2-3-4-8-11-15(16)17-13-12-14-9-6-5-7-10-14/h5-7,9-10H,2-4,8,11-13H2,1H3 |
InChI Key |
YMPDQHXHLKFWNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)OCCC1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Phenylethyl Heptanoate
Chemo-Enzymatic Synthesis Pathways
Chemo-enzymatic synthesis combines chemical and enzymatic steps to create efficient and sustainable processes. In the context of 2-phenylethyl heptanoate (B1214049) synthesis, this often involves the use of lipases for esterification or transesterification reactions, which are key to forming the final ester product. These biocatalytic methods offer advantages over traditional chemical synthesis, including higher selectivity, milder reaction conditions, and reduced environmental impact.
Lipase-Catalyzed Esterification and Transesterification Reactions.researchgate.netresearchgate.net
Lipases are versatile enzymes that can catalyze both the hydrolysis and synthesis of esters. thieme-connect.de In the synthesis of 2-phenylethyl heptanoate, they are primarily used to facilitate esterification—the reaction between 2-phenylethanol (B73330) and heptanoic acid—or transesterification, where an existing ester is transformed into the target ester. researchgate.net The choice between these two reactions often depends on the availability of substrates and the desired reaction kinetics. The catalytic mechanism involves a two-step process of acylation and deacylation at the enzyme's active site. acs.org
Enzyme Screening and Characterization (e.g., Fungal Lipases: Palatase 20 000L, Lipase (B570770) AYS "Amano").researchgate.net
The selection of an appropriate lipase is a critical first step in developing an efficient synthesis process. Different lipases exhibit varying levels of activity and stability depending on the source organism and immobilization techniques. Fungal lipases, in particular, have shown great promise in the synthesis of 2-phenylethyl esters.
For instance, a screening of five commercial fungal lipases for the production of 2-phenylethyl hexanoate (B1226103) and 2-phenylethyl octanoate (B1194180) identified Palatase 20 000L and Lipase AYS "Amano" as having the greatest potential. researchgate.net These enzymes, derived from Rhizomucor miehei and Aspergillus niger respectively, demonstrated superior performance in synthesizing the target esters. researchgate.netlmaleidykla.lt Further studies have also explored lipases from other sources, such as Candida antarctica (Novozym® 435) and Staphylococcus gallinarum, for their catalytic abilities in ester synthesis. researchgate.netresearchgate.netnih.gov
Table 1: Screening of Fungal Lipases for 2-Phenylethyl Ester Synthesis researchgate.net
| Lipase | Source Organism | Potential for 2-Phenylethyl Ester Synthesis |
|---|---|---|
| Palatase 20 000L | Rhizomucor miehei | High |
| Lipase AYS “Amano” | Aspergillus niger | High |
| Lipase A “Amano” 12 | Aspergillus niger | Lower |
| Piccantase A | Fungal | Lower |
| Piccantase AN | Fungal | Lower |
Substrate Specificity and Selectivity Investigations.nih.gov
Lipases often exhibit a high degree of specificity towards their substrates, which can be exploited to achieve high product selectivity. Research has shown that the hydrophobicity of the substrates can influence the catalytic behavior of lipases in aqueous media. researchgate.net For example, in the synthesis of 2-phenylethyl esters, lipases may show preferential utilization of more hydrophobic substrates. researchgate.net
The kinetics of the reaction can also provide insights into the enzyme's mechanism. For the transesterification reaction to synthesize 2-phenylethyl acetate (B1210297) catalyzed by Novozym® 435, the process was found to follow an ordered ping-pong bi-bi mechanism with no inhibition by the reactants. nih.gov This understanding of substrate specificity and reaction kinetics is crucial for optimizing the synthesis process and maximizing the yield of this compound.
Optimization of Reaction Parameters
To maximize the yield and efficiency of the enzymatic synthesis of this compound, it is essential to optimize various reaction parameters. These include physical parameters like temperature and pH, as well as compositional factors such as enzyme concentration and substrate molar ratio.
Influence of Temperature, pH, and Enzyme Concentration.lmaleidykla.ltnih.gov
Temperature is a critical factor influencing enzyme activity. For the synthesis of 2-phenylethyl acetate catalyzed by Novozym® 435, the optimal temperature was found to be 57.8 °C. nih.gov In another study on phenethyl octanoate synthesis, the optimal temperature was determined to be 30 °C. lmaleidykla.lt These findings highlight that the optimal temperature can vary depending on the specific enzyme and reaction system.
The pH of the reaction medium also plays a significant role. For the lipase Palatase 20 000L, a pH range of 5.2 to 8.5 had little effect on its activity in the synthesis of 2-phenylethyl esters. researchgate.net
Enzyme concentration directly impacts the reaction rate. For the synthesis of phenethyl octanoate, an optimal enzyme concentration of 7% (w/w) of Lipozyme® RM IM was identified. lmaleidykla.lt Similarly, for 2-phenylethyl acetate synthesis, an enzyme amount of 122.5 mg was found to be optimal. nih.gov
Substrate Molar Ratio and Acyl Donor Selection.researchgate.netlmaleidykla.ltrsc.org
The molar ratio of the substrates, the alcohol (2-phenylethanol) and the acyl donor, is a key parameter to optimize. In the synthesis of phenethyl octanoate, a substrate molar ratio of 0.8 M 2-phenylethanol to 0.267 M glyceryl trioctanoate resulted in an 80% conversion. lmaleidykla.lt For the synthesis of 2-phenylethyl acetate, a molar ratio of vinyl acetate to 2-phenylethyl alcohol of 2:1 led to a conversion rate of 99.17%. rsc.org
The choice of the acyl donor is also crucial. Various acyl donors can be used, including free fatty acids (like heptanoic acid), triglycerides (like glyceryl trioctanoate), and other esters (like vinyl acetate or ethyl acetate). lmaleidykla.ltmdpi.com The selection depends on factors such as reactivity, cost, and the desired reaction pathway (esterification vs. transesterification). For instance, in the synthesis of phenethyl octanoate, octanoic acid, glyceryl trioctanoate, and coconut oil were compared as acyl donors. lmaleidykla.lt Vinyl acetate is often a preferred acyl donor in transesterification reactions due to the formation of an unstable enol that tautomerizes to acetaldehyde, shifting the reaction equilibrium towards product formation. mdpi.com
Table 2: Optimized Reaction Parameters for Phenylalkyl Ester Synthesis
| Ester | Enzyme | Optimal Temperature (°C) | Optimal Substrate Molar Ratio | Optimal Enzyme Concentration | Conversion/Yield |
|---|---|---|---|---|---|
| 2-Phenylethyl acetate | Novozym® 435 | 57.8 | N/A | 122.5 mg | 85.4% |
| Phenethyl octanoate | Lipozyme® RM IM | 30 | 0.8 M 2-phenylethanol : 0.267 M glyceryl trioctanoate | 7% (w/w) | 80% |
| 2-Phenylethyl acetate | Immobilized MsAcT | 40 | 2:1 (vinyl acetate : 2-phenylethyl alcohol) | N/A | 99.17% |
Kinetic Modeling of Biocatalytic Processes
Understanding the kinetics of enzyme-catalyzed reactions is crucial for optimizing the synthesis of esters like this compound. The biocatalytic synthesis of flavor esters is often modeled using mechanisms that account for the interactions between the enzyme and multiple substrates. begellhouse.com
A frequently applied model for lipase-catalyzed esterification is the Ping-Pong Bi-Bi mechanism. acs.org This model describes a process where the enzyme first reacts with one substrate (the acyl donor) to form an acyl-enzyme intermediate, releasing the first product. Subsequently, the second substrate (the alcohol) binds to the intermediate, leading to the formation of the final ester and the regeneration of the free enzyme. acs.org
Process Intensification and Continuous Production Systems
Process intensification aims to develop more efficient and sustainable manufacturing methods. For this compound synthesis, this involves moving from traditional batch processes to continuous systems, which offer improved productivity and consistency.
Packed-bed bioreactors (PBRs) are a cornerstone of continuous biocatalytic processing. scribd.com In a PBR, an immobilized enzyme is packed into a column, and the substrate solution is continuously passed through it. scribd.commdpi.com This design offers several advantages, including continuous operation, high volumetric productivity, and minimal catalyst wear. scribd.com The immobilization of the enzyme is a key enabling technology, as it allows for easy separation of the catalyst from the product and enhances enzyme stability over extended periods. academie-sciences.fr
In the continuous synthesis of 2-phenylethyl acetate, a structurally similar aroma ester, a packed-bed reactor using the immobilized lipase Novozym® 435 demonstrated high efficiency. mdpi.commdpi.com The performance of the reactor is highly dependent on operational parameters such as substrate concentration, flow rate, and temperature. A lower flow rate generally increases the residence time of the substrates in the reactor, leading to higher molar conversion. mdpi.com For example, at a flow rate of 1 mL/min, a conversion rate of 100% was achieved for 2-phenylethyl acetate synthesis. mdpi.com
Studies have shown that these systems can be operated for extended periods with minimal loss of activity. A PBR for 2-phenylethyl acetate production maintained a conversion rate of 94% after 72 hours of continuous operation. mdpi.com Despite their advantages, challenges in PBR design include managing the pressure drop across the bed and avoiding poor temperature control, which can lead to "hot spots" in exothermic reactions or the reaction dying out in endothermic ones. scribd.com
Table 1: Influence of Operating Parameters on Molar Conversion in a Packed-Bed Bioreactor for 2-Phenylethyl Acetate Synthesis mdpi.com
| 2-Phenylethyl Alcohol (2-PE) Concentration (mM) | Flow Rate (mL/min) | Temperature (°C) | Molar Conversion (%) |
| 62.07 | 2.75 | 54.03 | 99.01 ± 0.09 |
| 100 | 1 | 50 | 100 |
| 100 | 3 | 50 | 95 |
| 100 | 5 | 50 | 80 |
| 257.44 | 1.049 | 55.59 | 94 (after 72h) |
The use of solvent-free reaction systems represents a significant step towards greener and more efficient ester synthesis. mdpi.comvulcanchem.com Traditionally, organic solvents have been used to dissolve substrates and facilitate the reaction. However, these solvents can be toxic, flammable, and costly to recover, posing environmental and economic challenges. mdpi.com
Solvent-free systems (SFS) eliminate these issues by using one of the liquid substrates, typically the alcohol or the acyl donor, as the reaction medium. This approach offers several advantages:
Increased Productivity: The concentration of reactants is maximized, leading to higher volumetric productivity. mdpi.com
Enhanced Selectivity: The enzyme operates in a different molecular environment, which can improve its selectivity for the desired reaction. mdpi.com
Simplified Purification: The absence of a solvent simplifies the downstream processing and purification of the final ester. mdpi.com
Improved Safety and Sustainability: It eliminates the hazards and environmental impact associated with organic solvents. mdpi.comejbiotechnology.info
In the context of food-grade flavor esters like this compound, the complete elimination of solvents is highly desirable. mdpi.com A solvent-free packed-bed reactor system has been shown to achieve a molar conversion of 99.01% for a 2-phenylethyl ester, demonstrating the viability and efficiency of this approach. vulcanchem.com
Catalytic Chemical Synthesis Approaches
While biocatalysis offers a green alternative, traditional chemical synthesis remains a prevalent method for ester production. Research in this area focuses on understanding reaction mechanisms and developing more effective catalysts.
The classic method for chemically synthesizing esters is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and all steps are reversible. chemguide.co.uk
The mechanism proceeds through several distinct steps: masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk
Protonation of the Carbonyl: The catalyst protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups. This converts the hydroxyl group into a water molecule, which is a good leaving group.
Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst (e.g., HSO₄⁻), to yield the final ester product and regenerate the acid catalyst.
To drive the equilibrium towards the product side, an excess of the alcohol is often used, and the water formed during the reaction is removed. masterorganicchemistry.commasterorganicchemistry.com
The demand for more cost-effective, selective, and environmentally friendly synthesis methods has spurred the development of novel catalytic systems. google.com A significant area of research is the creation of solid acid catalysts to replace traditional liquid acids like sulfuric acid. acs.org Solid catalysts, such as certain zeolites or sulfated metal oxides, offer easier separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions. acs.orgresearchgate.net
Biotechnological Production and Biosynthesis of 2 Phenylethyl Heptanoate and Analogous Phenylethyl Esters
Microbial Biosynthesis Pathways of Phenylethyl Alcohol Precursor
The key to producing 2-phenylethyl esters is the efficient synthesis of their alcohol precursor, 2-phenylethanol (B73330) (2-PE). In microorganisms, particularly yeasts, 2-PE is predominantly synthesized via the Ehrlich pathway through the bioconversion of L-phenylalanine. mdpi.comnih.gov While a de novo route from glucose via the shikimate pathway exists, it is generally less efficient due to complex feedback regulation and numerous reaction steps. mdpi.comacs.orgnih.gov
First described by Felix Ehrlich in 1907, the Ehrlich pathway is a metabolic route for the catabolism of amino acids into their corresponding higher alcohols, also known as fusel alcohols. oup.comoup.com This pathway is central to the formation of aroma compounds in fermented foods and beverages. oup.com The pathway consists of three main enzymatic reactions:
Transamination : An amino acid is converted into its corresponding α-keto acid.
Decarboxylation : The α-keto acid is decarboxylated to form an aldehyde.
Reduction : The aldehyde is subsequently reduced to a higher alcohol. mdpi.comoup.com
In the context of 2-PE production, the Ehrlich pathway utilizes L-phenylalanine as the starting amino acid. mdpi.com
The biotransformation of L-phenylalanine (L-Phe) via the Ehrlich pathway is the most efficient and industrially preferred biological route for synthesizing 2-PE. mdpi.comnih.govacs.orgnih.gov Microorganisms use L-Phe, often supplied in the culture medium, as a nitrogen source, converting its carbon skeleton into 2-PE. mdpi.comresearchgate.net This bioconversion process is more direct and yields higher titers of 2-PE compared to the de novo synthesis from simple sugars like glucose. acs.orgnih.gov The process involves the conversion of L-Phe to phenylpyruvate, then to phenylacetaldehyde (B1677652), and finally to 2-PE. mdpi.comnih.gov The efficiency of this conversion can be very high, with some engineered strains achieving yields close to the theoretical maximum. nih.govnih.gov
Transamination : The initial conversion of L-phenylalanine to phenylpyruvate is catalyzed by amino acid transaminases. In Saccharomyces cerevisiae, the primary enzymes involved are Aro8p and Aro9p. oup.commdpi.com This reaction typically uses α-ketoglutarate as the amine acceptor. acs.orgfrontiersin.org
Decarboxylation : Phenylpyruvate is then decarboxylated to form phenylacetaldehyde. This step is a critical control point in the pathway. The key enzyme for this reaction is phenylpyruvate decarboxylase, encoded by the ARO10 gene in yeast. oup.commdpi.comnih.gov Other pyruvate (B1213749) decarboxylases (Pdc1p, Pdc5p, Pdc6p) can also contribute to this reaction. oup.commdpi.com
Reduction : The final step is the reduction of phenylacetaldehyde to 2-phenylethanol. This is carried out by alcohol dehydrogenases (ADHs), which utilize NADH as a cofactor. acs.orgoup.com Several ADH isoenzymes can perform this reduction. oup.com
The table below summarizes the key enzymes involved in the biosynthesis of 2-phenylethanol via the Ehrlich pathway in yeast.
| Reaction Step | Substrate | Product | Key Enzymes (Gene) | Organism Example |
| Transamination | L-Phenylalanine | Phenylpyruvate | Aromatic aminotransferase (Aro8p, Aro9p) | Saccharomyces cerevisiae oup.commdpi.com |
| Decarboxylation | Phenylpyruvate | Phenylacetaldehyde | Phenylpyruvate decarboxylase (Aro10p) | Saccharomyces cerevisiae oup.comnih.gov |
| Reduction | Phenylacetaldehyde | 2-Phenylethanol | Alcohol dehydrogenase (ADH) | Saccharomyces cerevisiae oup.com |
Metabolic Engineering of Microbial Cell Factories
To improve the yield and productivity of 2-phenylethyl esters, researchers have employed metabolic engineering to optimize microbial strains. These strategies focus on enhancing the precursor supply and the final esterification step.
Genetic modifications aim to increase the metabolic flux towards the desired products. A primary strategy is to enhance the expression of key enzymes in the Ehrlich pathway.
Enhancing 2-PE Production : Overexpression of the genes encoding the rate-limiting enzymes in the Ehrlich pathway, such as aromatic aminotransferase (ARO8) and phenylpyruvate decarboxylase (ARO10), has been shown to significantly increase the production of 2-PE. oup.comnih.gov For instance, co-expressing ARO8 and ARO10 in S. cerevisiae resulted in a 36.8% higher 2-PE yield compared to the wild-type strain. nih.gov Blocking competing pathways that divert the precursor L-phenylalanine or intermediates can also boost yields. nih.gov
Enhancing Esterification : Once 2-PE is produced, it can be esterified to form esters like 2-phenylethyl acetate (B1210297) or 2-phenylethyl heptanoate (B1214049). This reaction is catalyzed by alcohol acyltransferases (AATs). A key gene responsible for producing acetate esters is ATF1 (alcohol acetyltransferase). nih.govnih.gov Overexpression of ATF1 can dramatically increase the conversion of higher alcohols to their corresponding acetate esters. nih.govresearchgate.net In one study, engineering E. coli to express an ATF1 from S. cerevisiae enabled the production of 2-phenylethyl acetate from glucose. acs.orgnih.gov This same principle applies to the formation of other esters, where the availability of the alcohol precursor (2-PE) and an appropriate acyl-CoA (e.g., heptanoyl-CoA) along with a suitable transferase enzyme is required.
Several yeast species have been identified and engineered for their ability to produce 2-PE and its esters, each with unique characteristics.
Saccharomyces cerevisiae : As the conventional yeast for baking and brewing, S. cerevisiae is a well-studied and effective producer of 2-PE via the Ehrlich pathway. mdpi.com Genetic engineering efforts, such as overexpressing ARO8 and ARO10, have successfully enhanced its production capabilities. nih.gov It is also a known producer of various esters that contribute to the flavor profiles of fermented beverages. nih.gov
Yarrowia lipolytica : This non-conventional oleaginous yeast is recognized for its ability to produce high titers of 2-PE. oup.comnih.gov Its metabolic activities, including a strong acetyl-CoA flux, make it an attractive host for producing chemicals. nih.gov Metabolic engineering strategies in Y. lipolytica, including refactoring the Ehrlich pathway and optimizing cofactor availability, have led to significant increases in 2-PE production, achieving yields of up to 2.7 g/L in shake flasks. acs.orgnih.gov
Kluyveromyces marxianus : This thermotolerant yeast is known for producing significant amounts of aromatic compounds, including 2-PE and its acetate ester, 2-phenylethyl acetate. nih.govresearchgate.netnih.gov Studies have shown its ability to reach 2-PE concentrations of around 1.4 g/L before growth inhibition occurs. nih.gov Its capacity to produce esters like isoamyl acetate and 2-phenylethyl acetate makes it valuable for flavor and fragrance applications. researchgate.netfrontiersin.orgmdpi.com
Hanseniaspora vineae : This non-Saccharomyces yeast, often found in vineyards, is noted for its high production of acetate esters, particularly 2-phenylethyl acetate. nih.govmdpi.comfrontiersin.org Co-fermentation of H. vineae with S. cerevisiae has been explored to enhance the aromatic complexity of beverages, leveraging its ability to generate desirable floral and fruity notes. nih.govfrontiersin.org In some cases, wines fermented with H. vineae contained 50 times more 2-phenylethyl acetate than those fermented with S. cerevisiae alone. mdpi.comfrontiersin.org
Wickerhamomyces anomalus : Also known as Pichia anomala, this yeast is a recognized producer of various volatile compounds, including acetate esters. oup.com While some strains are high producers of ethyl acetate, others can generate desirable esters like 2-phenylethyl acetate. mdpi.comresearchgate.net Co-inoculation with S. cerevisiae has been shown to significantly increase the total ester content in ciders, thereby improving the aroma profile. mdpi.com
The table below provides a summary of various yeast strains and their documented production of 2-phenylethanol and its acetate ester.
| Microorganism | Product(s) | Key Findings & Production Titers | References |
| Saccharomyces cerevisiae | 2-Phenylethanol (2-PE), 2-Phenylethyl acetate (2-PEAc) | Fed-batch fermentation of an engineered strain yielded 2.61 g/L of 2-PE. nih.gov Overexpression of ATF1 significantly increases 2-PEAc production. nih.gov | mdpi.comnih.govnih.gov |
| Yarrowia lipolytica | 2-Phenylethanol (2-PE), Phenylacetic acid | An engineered strain produced 2.7 g/L of 2-PE in shake flasks with a yield of 0.702 g/g from L-Phe. nih.gov Wild-type strains can produce nearly 2 g/L. nih.gov | nih.govacs.orgnih.gov |
| Kluyveromyces marxianus | 2-Phenylethanol (2-PE), 2-Phenylethyl acetate (2-PEAc) | Can accumulate up to 1.4 g/L of 2-PE. nih.gov Recognized for producing esters like 2-PEAc. researchgate.netfrontiersin.org Coupled with pervaporation, a total product concentration of 5.85 g/L (2-PE + 2-PEAc) was achieved. nih.gov | nih.govnih.govfrontiersin.org |
| Hanseniaspora vineae | 2-Phenylethyl acetate (2-PEAc) | Produces high levels of 2-PEAc, enhancing fruity and floral aromas in wine. mdpi.comfrontiersin.org Can produce 50 times more 2-PEAc than S. cerevisiae. frontiersin.org | nih.govmdpi.comfrontiersin.org |
| Wickerhamomyces anomalus | Acetate esters (incl. 2-PEAc) | Co-fermentation with S. cerevisiae significantly increases ester content in cider. mdpi.com Known for high production of various acetate esters. oup.commdpi.com | oup.commdpi.commdpi.com |
Strategies to Mitigate Product Inhibition and Toxicity in Microorganisms
To counter these effects, several strategies are being developed. One major approach is the genetic modification of microorganisms to enhance their tolerance to 2-PE. mdpi.com Another key strategy is the implementation of in situ product removal (ISPR) techniques. mdpi.comnih.gov ISPR involves the continuous removal of the inhibitory product from the fermentation broth as it is produced, which helps to maintain a low, non-toxic concentration in the aqueous phase, allowing the microorganism to continue production. mdpi.comnih.gov
Fermentation Process Optimization
Optimizing the fermentation process is crucial for maximizing the yield of 2-phenylethyl esters. This involves fine-tuning various parameters, including the composition of the culture medium and the physical conditions of the fermentation.
Influence of Carbon and Nitrogen Sources
The choice of carbon and nitrogen sources significantly impacts the metabolic activity of the microorganisms and, consequently, the production of 2-phenylethyl esters. nih.govmdpi.com
Carbon Sources: Glucose is a commonly used carbon source for 2-PE production. mdpi.com However, high glucose concentrations can lead to the production of ethanol (B145695) in yeasts, which can have a synergistic toxic effect with 2-PE, inhibiting both L-phenylalanine consumption and 2-PE production. mdpi.com Other carbon sources like fructose, lactose, glycerol, and xylose have also been explored, with varying degrees of success depending on the microbial strain. mdpi.com For instance, in a study with Yarrowia lipolytica, glucose resulted in higher 2-PE production compared to glycerol. mdpi.com The use of agro-industrial wastes, such as molasses and cheese whey, as low-cost carbon sources is also being investigated to improve the economic viability of the biotechnological process. nih.govfrontiersin.org
Nitrogen Sources: The type and concentration of the nitrogen source are critical. When L-phenylalanine is supplied as the sole nitrogen source, the Ehrlich pathway, which is the primary route for 2-PE production, is favored. nih.gov However, the presence of more easily assimilable nitrogen sources can lead to the metabolism of L-phenylalanine through other pathways, thereby reducing the yield of 2-PE. nih.gov The use of ammonium (B1175870) salts as a nitrogen source has been shown to influence the production of various volatile compounds. mdpi.comresearchgate.net
Table 1: Effect of Carbon and Nitrogen Sources on 2-PE Production
| Microorganism | Carbon Source | Nitrogen Source | 2-PE Production (g/L) | Reference |
|---|---|---|---|---|
| Saccharomyces cerevisiae JM2014 | Glucose, Sucrose | L-phenylalanine | 3.6 | nih.gov |
| Yarrowia lipolytica NCYC3825 | Glucose | L-phenylalanine | 1.98 | nih.gov |
| Kluyveromyces marxianus CBS 600 | Sugar beet molasses | L-phenylalanine | 0.89 | nih.gov |
| Yarrowia lipolytica JMY9398 | Sugar beet molasses | Yeast extract | 0.7 | mdpi.com |
| Kluyveromyces marxianus | Sweet whey | (NH4)2SO4, L-phenylalanine | 1.2 | mdpi.com |
Impact of Fermentation Parameters (e.g., pH, Temperature)
Physical parameters such as pH and temperature play a pivotal role in microbial growth and the enzymatic reactions involved in the synthesis of 2-phenylethyl esters. mdpi.comnih.gov Often, the optimal conditions for cell growth differ from those for product formation. mdpi.com
For example, the yeast Pichia fermentans L-5 exhibits maximum cell growth at 25–30 °C, while 2-PE production is highest at 30–35 °C and a pH of 8.5. mdpi.comresearchgate.net In some mixed microbial cultures, a low pH (e.g., 4.5) is favorable for cell growth, whereas a higher pH (e.g., 8.0) at 35 °C is more beneficial for 2-PE production. mdpi.com Conversely, for Yarrowia lipolytica, a decrease in pH from 7.5 to 5.5 has been shown to improve 2-PE production. mdpi.com Temperature can also influence the consumption of precursors; for instance, at temperatures between 20-35°C, L-phenylalanine consumption was high but decreased significantly when the temperature was raised to 40°C. researchgate.net
Table 2: Optimal Fermentation Parameters for 2-PE Production
| Microorganism | Optimal Temperature (°C) | Optimal pH | Reference |
|---|---|---|---|
| Pichia fermentans L-5 | 30–35 | 8.5 | mdpi.comresearchgate.net |
| Mixed microbial culture | 35 | 8.0 | mdpi.com |
| Recombinant Escherichia coli | 40 | 7.0 | nih.gov |
| Kluyveromyces marxianus YF1702 | 26 | 2.3 | nih.gov |
In Situ Product Removal Techniques in Bioreactors
As mentioned earlier, in situ product removal (ISPR) is a critical strategy to overcome product inhibition. technion.ac.ilrmiq.org Various ISPR techniques have been investigated for the removal of 2-PE from bioreactors.
Liquid-Liquid Extraction: This method uses a second, immiscible liquid phase to extract the product from the fermentation broth. mdpi.com Solvents like rapeseed oil and oleyl alcohol have been used in biphasic systems to extract 2-PE. technion.ac.ilresearchgate.net
Membrane-Based Extraction: This technique utilizes a membrane to separate the product from the fermentation broth. mdpi.com Membrane-based solvent extraction is a reported process that has allowed for 2-PE production up to 21 g/L. mdpi.comrmiq.org
Comparative Analysis of De Novo Synthesis vs. Bioconversion
The biotechnological production of 2-phenylethyl esters can be achieved through two primary metabolic routes: de novo synthesis and bioconversion. nih.govmdpi.com
De Novo Synthesis: In this pathway, simple carbon sources like glucose are converted into 2-PE through the shikimate pathway. nih.govbiorxiv.org This pathway involves the transformation of phosphoenolpyruvate (B93156) and erythrose-4-phosphate into chorismate, which is then converted to phenylpyruvate, a key intermediate that enters the Ehrlich pathway to produce 2-PE. nih.gov The main advantage of de novo synthesis is the use of inexpensive substrates like glucose. mdpi.com However, the availability of precursors for the shikimate pathway can be low, limiting productivity in wild-type microorganisms. mdpi.com Metabolic engineering strategies are therefore crucial to enhance the efficiency of this pathway. mdpi.combiorxiv.org
Bioconversion: This process, also known as biotransformation, involves the conversion of a precursor, typically L-phenylalanine, into 2-PE via the Ehrlich pathway. researchgate.netnih.gov This pathway is generally considered more efficient for 2-PE production compared to de novo synthesis in wild-type strains. mdpi.comresearchgate.net However, the high cost of L-phenylalanine is a significant drawback for large-scale industrial production. nih.gov
Recent advancements in metabolic engineering are focused on improving the efficiency of both pathways. For instance, engineered strains of Yarrowia lipolytica have been developed to enhance de novo synthesis of 2-PE from glucose, achieving significantly higher titers than the initial strains. biorxiv.org Similarly, research is ongoing to develop more cost-effective bioconversion processes, including the use of low-cost substrates to produce L-phenylalanine within the fermentation process itself. nih.gov
Advanced Analytical Methodologies in Research Contexts
Comprehensive Chromatographic Separations
Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For a semi-volatile ester such as 2-phenylethyl heptanoate (B1214049), gas and liquid chromatography techniques are particularly relevant.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. gcms.cznih.gov It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, which allows for the identification of compounds based on their mass-to-charge ratio and fragmentation patterns. In the context of ester profiling, GC-MS is instrumental in identifying and quantifying individual esters within a complex mixture, such as those found in food, beverages, and biological samples. gcms.czmdpi.com
The general workflow for GC-MS analysis involves injecting a volatilized sample into a gas chromatograph, where it is separated based on the components' boiling points and interactions with a stationary phase within a capillary column. nih.gov As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, which can be compared against spectral libraries for positive identification. researchgate.net For instance, the analysis of flavor and fragrance compounds in various matrices often relies on GC-MS for detailed chemical profiling. gcms.cz The use of retention indices, in addition to mass spectra, further enhances the reliability of compound identification. gcms.cz
Below is a table summarizing typical GC-MS parameters that could be adapted for the analysis of 2-phenylethyl heptanoate and other esters.
| Parameter | Typical Setting | Purpose |
| Injector Type | Split/Splitless | Allows for analysis of both high and low concentration samples. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Column Type | DB-5MS, HP-INNOWAX | A non-polar (DB-5MS) or polar (HP-INNOWAX) column for separating compounds based on boiling point and polarity. nih.govresearchgate.net |
| Oven Temperature Program | Initial temp 40-60°C, ramped to 250-280°C | Separates compounds over a wide range of boiling points. mdpi.com |
| Carrier Gas | Helium | An inert gas to carry the sample through the column. mdpi.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard method for generating reproducible mass spectra. mdpi.com |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) | Filters ions based on their mass-to-charge ratio. |
| Detector | Electron Multiplier | Detects and amplifies the ion signal. |
This table presents a generalized set of parameters. Specific methods would require optimization.
For exceedingly complex mixtures where one-dimensional GC-MS may not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GCxGC-MS) offers enhanced separation capabilities. nih.govnih.gov This technique utilizes two different capillary columns with orthogonal separation mechanisms (e.g., a non-polar column followed by a polar column). gcms.cz The effluent from the first column is trapped, focused, and then periodically injected onto the second column. This results in a two-dimensional chromatogram with significantly increased peak capacity and resolution, allowing for the separation of co-eluting compounds. gcms.cz
GCxGC-MS is particularly advantageous for the analysis of intricate samples like petroleum, environmental extracts, and metabolomic profiles. nih.govgcms.cz The structured nature of the resulting chromatograms, where chemically similar compounds often appear in specific regions, aids in the identification of compound classes. gcms.cz When coupled with a time-of-flight mass spectrometer (TOF-MS), which offers high data acquisition rates, GCxGC can provide a wealth of information for the detailed characterization of complex samples. nih.gov
The following table outlines typical parameters for a GCxGC-MS system.
| Parameter | Typical Setting | Purpose |
| Primary Column (1D) | Non-polar (e.g., Rtx-5) | Initial separation based primarily on boiling point. gcms.cz |
| Secondary Column (2D) | Polar (e.g., Rtx-Wax) | Further separation based on polarity. gcms.cz |
| Modulator | Thermal or Cryogenic | Traps and focuses analytes between the two columns. |
| Modulation Period | 2-8 seconds | The time between injections onto the second column. gcms.cz |
| Detector | Time-of-Flight Mass Spectrometer (TOF-MS) | Provides fast data acquisition necessary for the rapidly eluting peaks from the second dimension. nih.gov |
This table provides a general overview. Method development is crucial for optimal separation.
While GC-based methods are ideal for volatile and semi-volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) is better suited for the analysis of non-volatile, polar, or thermally labile compounds. bsu.edu.eg This makes it a valuable tool for studying the precursors and metabolites of esters, which may include carboxylic acids and alcohols that are less amenable to GC analysis without derivatization.
In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the two phases. Various detectors can be used, with Diode-Array Detection (DAD) being common for providing spectral information across a range of wavelengths. bsu.edu.eg HPLC methods can be developed for the simultaneous determination of a parent drug and its metabolites in biological fluids like plasma and urine. bsu.edu.eg
A representative HPLC method for the analysis of precursors and metabolites might include the parameters listed below.
| Parameter | Typical Setting | Purpose |
| Column Type | C18 (Reversed-Phase) | A common stationary phase for separating a wide range of organic molecules. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | A mixture of organic solvent and water, with the composition varied over time to elute compounds of different polarities. |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed at which the mobile phase and sample pass through the column. |
| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system. |
| Detector | Diode-Array Detector (DAD) | Measures absorbance at multiple wavelengths, aiding in peak identification and purity assessment. bsu.edu.eg |
| Column Temperature | 25 - 40 °C | Maintained at a constant temperature to ensure reproducible retention times. |
This table illustrates a general HPLC setup. The specific conditions must be optimized for the analytes of interest.
Advanced Sample Preparation Techniques
The success of any chromatographic analysis is heavily dependent on the quality of the sample preparation. Effective sample preparation aims to isolate and concentrate the analytes of interest from the sample matrix, thereby reducing interference and enhancing sensitivity.
Headspace Solid Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is particularly well-suited for the extraction of volatile and semi-volatile compounds from solid, liquid, and gaseous samples. nih.govmdpi.com In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. unicam.it Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. nih.gov After an equilibrium or pre-equilibrium period, the fiber is withdrawn and inserted into the injector of a gas chromatograph, where the adsorbed analytes are thermally desorbed for analysis. unicam.it
The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. researchgate.net Common fiber coatings include polydimethylsiloxane (PDMS) for non-polar compounds and divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) for a broader range of volatiles. mdpi.comnih.gov The optimization of extraction parameters such as temperature, time, and the addition of salt can significantly improve the extraction efficiency. unicam.itnih.gov
The table below summarizes key parameters in the development of an HS-SPME method.
| Parameter | Factor to Consider | Effect on Extraction |
| Fiber Coating | Analyte polarity and molecular weight | Determines the selectivity and capacity of the extraction. researchgate.net |
| Extraction Temperature | Analyte volatility and sample matrix | Higher temperatures increase the vapor pressure of analytes, but can also affect the sample matrix. unicam.itnih.gov |
| Extraction Time | Analyte diffusion and partitioning kinetics | The time required to reach equilibrium or a reproducible pre-equilibrium state. unicam.itnih.gov |
| Sample Agitation | Mass transfer of analytes to the headspace | Facilitates the release of analytes from the sample matrix. |
| Addition of Salt | "Salting out" effect | Increases the ionic strength of aqueous samples, reducing the solubility of organic analytes and promoting their transfer to the headspace. unicam.it |
This table outlines the main variables to be optimized for an HS-SPME procedure.
Liquid-Liquid Extraction (LLE) is a classic and robust sample preparation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. wikipedia.org It is widely used to separate compounds from complex matrices based on their relative polarities. wikipedia.orglibretexts.org For semi-volatile components like this compound, LLE can be an effective method for isolation from aqueous samples. youtube.com
In a typical LLE procedure, the sample is mixed with an immiscible organic solvent in a separatory funnel. youtube.com The target analyte, being more soluble in the organic solvent, partitions from the aqueous phase into the organic phase. wikipedia.org After shaking to facilitate mass transfer, the two layers are allowed to separate, and the organic layer containing the analyte is collected. youtube.com The efficiency of the extraction can be enhanced by performing multiple extractions with fresh solvent. The pH of the aqueous phase can also be adjusted to suppress the ionization of acidic or basic analytes, thereby increasing their solubility in the organic solvent. elementlabsolutions.com
Key considerations for developing an LLE method are presented in the following table.
| Parameter | Factor to Consider | Rationale |
| Choice of Solvent | Analyte solubility, solvent polarity, density, and immiscibility with the sample matrix | The solvent should have a high affinity for the analyte and be easily separable from the sample matrix. elementlabsolutions.com |
| Solvent-to-Sample Ratio | Partition coefficient and desired recovery | A larger volume of solvent can increase recovery but will result in a more dilute extract. |
| pH of Aqueous Phase | pKa of the analyte | Adjusting the pH can convert ionizable compounds to their neutral form, which is generally more soluble in organic solvents. elementlabsolutions.com |
| Number of Extractions | Partition coefficient | Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume. libretexts.org |
| Mixing Technique | Shaking, vortexing | Vigorous mixing increases the interfacial area between the two phases, accelerating the extraction process. youtube.com |
This table highlights the fundamental parameters for optimizing a liquid-liquid extraction procedure.
Spectroscopic Approaches for Structural Confirmation of Synthetic Intermediates and Derivatives
In the synthesis of this compound, spectroscopic methodologies are indispensable for the verification of its precursors and the confirmation of the final ester product. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provide detailed structural information at each stage of the synthesis.
The common synthetic route to this compound involves the esterification of 2-phenylethanol (B73330) with heptanoyl chloride or heptanoic acid. The structural confirmation of these intermediates is a prerequisite for ensuring the identity of the final product.
Spectroscopic Characterization of 2-Phenylethanol
2-Phenylethanol serves as the alcohol moiety in the esterification reaction. Its structure is confirmed by identifying the characteristic signals of its phenyl group and the ethyl alcohol chain.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-phenylethanol exhibits distinct signals corresponding to the aromatic protons, the two methylene groups, and the hydroxyl proton. The aromatic protons typically appear as a multiplet in the range of δ 7.2-7.3 ppm. The methylene group adjacent to the phenyl ring (-CH₂-Ph) shows a triplet at approximately δ 2.8 ppm, while the methylene group bonded to the hydroxyl group (-CH₂-OH) presents a triplet around δ 3.8 ppm. The hydroxyl proton signal is often a broad singlet, and its chemical shift can vary depending on the concentration and solvent.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the structure. The aromatic carbons show signals between δ 126-138 ppm. The carbon of the methylene group attached to the phenyl ring appears around δ 39 ppm, and the carbon of the methylene group bonded to the hydroxyl function is observed at approximately δ 63 ppm.
FTIR Spectroscopy: The infrared spectrum of 2-phenylethanol is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring are observed around 3030-3085 cm⁻¹, while the aliphatic C-H stretching appears in the 2860-2935 cm⁻¹ range. The C-O stretching vibration is typically found near 1050 cm⁻¹.
Mass Spectrometry: The mass spectrum of 2-phenylethanol shows a molecular ion peak (M⁺) at an m/z of 122. A prominent peak at m/z 91 is characteristic of the tropylium ion ([C₇H₇]⁺), formed by the cleavage of the C-C bond adjacent to the phenyl group.
Interactive Data Table: Spectroscopic Data for 2-Phenylethanol
| Spectroscopic Technique | Signal | Chemical Shift / Frequency / m/z | Assignment |
| ¹H NMR (CDCl₃) | Multiplet | δ 7.2-7.3 ppm | Aromatic protons (C₆H₅) |
| Triplet | δ 2.8 ppm | -CH₂-Ph | |
| Triplet | δ 3.8 ppm | -CH₂-OH | |
| ¹³C NMR (CDCl₃) | Multiple signals | δ 126-138 ppm | Aromatic carbons (C₆H₅) |
| Signal | δ 39 ppm | -CH₂-Ph | |
| Signal | δ 63 ppm | -CH₂-OH | |
| FTIR | Broad band | 3200-3600 cm⁻¹ | O-H stretch |
| Sharp bands | 3030-3085 cm⁻¹ | Aromatic C-H stretch | |
| Sharp bands | 2860-2935 cm⁻¹ | Aliphatic C-H stretch | |
| Band | ~1050 cm⁻¹ | C-O stretch | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 122 | C₈H₁₀O |
| Fragment Ion | m/z 91 | [C₇H₇]⁺ |
Spectroscopic Characterization of Heptanoyl Chloride
Heptanoyl chloride is the acylating agent in this synthesis. Its spectroscopic analysis confirms the presence of the seven-carbon acyl chain and the reactive acyl chloride functional group.
¹H NMR Spectroscopy: The proton NMR spectrum of heptanoyl chloride displays signals corresponding to the aliphatic chain. The methylene group adjacent to the carbonyl group (-CH₂-COCl) is the most deshielded and appears as a triplet at approximately δ 2.9 ppm. The other methylene groups show overlapping multiplets between δ 1.3-1.7 ppm, and the terminal methyl group (-CH₃) gives a triplet around δ 0.9 ppm.
¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbonyl carbon is highly deshielded and appears at approximately δ 173 ppm. The carbon of the methylene group adjacent to the carbonyl group is found around δ 47 ppm. The remaining methylene carbons of the chain resonate between δ 22-31 ppm, and the terminal methyl carbon is observed at about δ 14 ppm.
FTIR Spectroscopy: A strong, sharp absorption band in the region of 1790-1815 cm⁻¹ is the most characteristic feature in the IR spectrum of heptanoyl chloride, corresponding to the C=O stretching vibration of the acyl chloride. The aliphatic C-H stretching vibrations are seen in the 2850-2960 cm⁻¹ range.
Mass Spectrometry: The mass spectrum of heptanoyl chloride will show a molecular ion peak. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as two peaks (M⁺ and M+2) with an approximate intensity ratio of 3:1. Fragmentation often involves the loss of the chlorine atom or the entire acyl group.
Interactive Data Table: Spectroscopic Data for Heptanoyl Chloride
| Spectroscopic Technique | Signal | Chemical Shift / Frequency / m/z | Assignment |
| ¹H NMR (CDCl₃) | Triplet | δ 2.9 ppm | -CH₂-COCl |
| Multiplets | δ 1.3-1.7 ppm | -(CH₂)₄- | |
| Triplet | δ 0.9 ppm | -CH₃ | |
| ¹³C NMR (CDCl₃) | Signal | δ 173 ppm | C=O |
| Signal | δ 47 ppm | -CH₂-COCl | |
| Multiple signals | δ 22-31 ppm | -(CH₂)₄- | |
| Signal | δ 14 ppm | -CH₃ | |
| FTIR | Strong, sharp band | 1790-1815 cm⁻¹ | C=O stretch (acyl chloride) |
| Sharp bands | 2850-2960 cm⁻¹ | Aliphatic C-H stretch | |
| Mass Spectrometry | Molecular Ion (M⁺, M+2) | m/z 148, 150 | C₇H₁₃ClO |
Structural Confirmation of this compound
The successful synthesis of this compound is confirmed by the appearance of new characteristic signals and the disappearance of signals from the starting materials' reactive functional groups.
¹H NMR Spectroscopy: The formation of the ester is evident in the ¹H NMR spectrum. The methylene protons of the 2-phenylethyl group adjacent to the ester oxygen (-O-CH₂-) are shifted downfield to a triplet at approximately δ 4.3 ppm compared to their position in 2-phenylethanol. The other methylene protons of the 2-phenylethyl group (-CH₂-Ph) appear as a triplet around δ 2.9 ppm. For the heptanoate moiety, the methylene protons adjacent to the carbonyl group (-CH₂-COO-) resonate as a triplet at about δ 2.3 ppm. The remaining signals for the aliphatic chain and the aromatic protons are also present.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of the final product shows a characteristic signal for the ester carbonyl carbon at approximately δ 173 ppm. The carbon of the methylene group attached to the ester oxygen (-O-CH₂) is observed around δ 65 ppm. The carbons of the 2-phenylethyl and heptanoate moieties are all accounted for in the spectrum.
FTIR Spectroscopy: The most significant change in the IR spectrum is the disappearance of the broad O-H stretch from 2-phenylethanol and the sharp C=O stretch of heptanoyl chloride. A new, strong C=O stretching band for the ester functional group appears in the range of 1730-1750 cm⁻¹. Additionally, a C-O stretching vibration for the ester is typically observed between 1150-1250 cm⁻¹.
Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak at an m/z of 234. Key fragmentation patterns include the cleavage of the ester bond. A prominent peak at m/z 104 is often observed, corresponding to the [C₆H₅CH₂CH₂]⁺ fragment. Another significant fragment can be the acylium ion [CH₃(CH₂)₅CO]⁺ at m/z 113.
Interactive Data Table: Spectroscopic Data for this compound
| Spectroscopic Technique | Signal | Chemical Shift / Frequency / m/z | Assignment |
| ¹H NMR (CDCl₃) | Multiplet | δ 7.2-7.3 ppm | Aromatic protons (C₆H₅) |
| Triplet | δ 4.3 ppm | -O-CH₂- | |
| Triplet | δ 2.9 ppm | -CH₂-Ph | |
| Triplet | δ 2.3 ppm | -CH₂-COO- | |
| Multiplets | δ 1.2-1.6 ppm | -(CH₂)₄- | |
| Triplet | δ 0.9 ppm | -CH₃ | |
| ¹³C NMR (CDCl₃) | Signal | δ 173 ppm | C=O (ester) |
| Multiple signals | δ 126-138 ppm | Aromatic carbons (C₆H₅) | |
| Signal | δ 65 ppm | -O-CH₂- | |
| Signal | δ 35 ppm | -CH₂-Ph | |
| Signal | δ 34 ppm | -CH₂-COO- | |
| Multiple signals | δ 22-31 ppm | -(CH₂)₄- | |
| Signal | δ 14 ppm | -CH₃ | |
| FTIR | Strong band | 1730-1750 cm⁻¹ | C=O stretch (ester) |
| Band | 1150-1250 cm⁻¹ | C-O stretch (ester) | |
| Sharp bands | 3030-3085 cm⁻¹ | Aromatic C-H stretch | |
| Sharp bands | 2850-2960 cm⁻¹ | Aliphatic C-H stretch | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 234 | C₁₅H₂₂O₂ |
| Fragment Ion | m/z 104 | [C₆H₅CH₂CH₂]⁺ | |
| Fragment Ion | m/z 113 | [CH₃(CH₂)₅CO]⁺ |
Structure Activity Relationship Sar Studies and Computational Investigations
Molecular Modeling and Simulation Studies for Conformational Analysis
Computational methods are indispensable for studying the conformational landscape of flexible molecules like 2-phenylethyl heptanoate (B1214049). Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) a molecule can adopt and the energy barriers between them. This is crucial because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that allows it to bind effectively to a receptor. njit.edu
Molecular dynamics (MD) simulations and other molecular modeling techniques can be used to explore the conformational space of phenylethyl esters. nih.gov These simulations model the movements of atoms over time, providing insights into the molecule's flexibility and preferred shapes. For instance, MD simulations have been used to investigate the conformational dynamics of receptors upon ligand binding, revealing how a molecule can induce a specific receptor state. nih.gov
For a molecule like 2-phenylethyl heptanoate, key areas of conformational flexibility include:
Rotation around the C-C single bonds of the heptanoate chain.
Rotation around the C-O and O-C bonds of the ester group.
Rotation around the C-C bonds of the phenylethyl side chain.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenylethyl Esters
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity or a specific property, such as odor threshold. nih.govresearchgate.net These models are valuable for predicting the activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced properties. nih.gov
In the context of phenylethyl esters and other fragrance compounds, QSAR models have been developed for various endpoints, including:
Odor Character and Intensity : Studies have used QSAR to correlate physicochemical properties of esters with their perceived fruity odor. perfumerflavorist.com Descriptors related to molecular shape, steric properties, and electrostatic fields are often found to be important. perfumerflavorist.com
Odor Thresholds : QSAR models can predict the minimum concentration at which a compound can be detected by the human nose. Such models have been developed for classes of compounds including esters, using descriptors that capture aspects of molecular size and polarity. researchgate.net
Bioactivity : QSAR has been applied to predict various biological activities of chemical compounds, including those relevant to toxicity or therapeutic potential. wikipedia.org For fragrance materials, QSAR models have been developed to predict properties like biodegradability. researchgate.net
A typical QSAR study involves calculating a large number of molecular descriptors for a set of related compounds with known activities. These descriptors quantify various aspects of the molecular structure, such as topology, electronic properties, and hydrophobicity. Statistical methods are then used to build a model that relates a subset of these descriptors to the observed activity. nih.govsemanticscholar.org For example, a study on the fruity odor of 27 aliphatic esters utilized Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, to create a model where steric and electrostatic fields around the molecules were correlated with fruity scent intensity. perfumerflavorist.com
| Model Type | Application | Key Findings |
| CoMFA | Fruity odor of aliphatic esters | Steric and electrostatic properties are crucial. Favorable negative potential in areas of high electron density (ester group) correlates with higher fruitiness scores. perfumerflavorist.com |
| MLR | Flavor thresholds in beverages | Models for alcohols, acids, and esters were developed, with high accuracy for predicting flavor thresholds based on structural parameters. nih.gov |
| GA/MLR | Anti-infective activity of cinnamate (B1238496) esters | Activity depends on the number and type of polar atoms, which influence hydrophobic/hydrophilic properties. chemicalbook.com |
This table is interactive. Click on the headers to sort.
Exploration of Substituent Effects on Bioactivity and Olfactory Properties
SAR studies investigate how specific modifications to a molecule's structure affect its activity. For phenylethyl esters, this involves changing substituents on either the phenyl ring or the acyl chain and observing the impact on olfactory or biological properties.
While direct SAR studies on this compound are scarce, research on related compounds like Caffeic Acid Phenethyl Ester (CAPE) and its derivatives provides valuable insights that can be extrapolated. nih.govmdpi.com CAPE shares the phenethyl ester moiety with this compound.
Key findings from SAR studies on phenethyl ester derivatives include:
Role of the Phenyl Ring : The benzene (B151609) ring is often crucial for activity. In studies of CAPE derivatives, replacing the benzene ring with a naphthalene (B1677914) ring resulted in a loss of certain biological activities, indicating a specific structure-activity relationship. nih.gov Adding electron-withdrawing groups like halogens or nitro groups to the phenyl ring can sometimes increase bioactivity. nih.gov
Importance of the Ester Linkage : The ester functional group itself is critical. Studies on CAPE analogues where the ester linkage was replaced by other functional groups (e.g., ethers, ketones) helped to elucidate the importance of the ester moiety for 5-lipoxygenase inhibition. nih.gov Similarly, comparing caffeic ester derivatives to their amide counterparts showed that the ester's oxygen atoms were important for certain anticancer activities. nih.gov
Effect of the Acyl/Alcohol Chain : Modifying the length and structure of the chains attached to the ester group can significantly alter properties. For CAPE derivatives, appropriately extending the alkyl chain of the alcohol part was found to increase activity to a certain extent. nih.gov In the context of olfactory properties, changing the acyl chain length in a series of esters directly impacts the perceived scent profile. nih.gov For example, phenylethyl acetate (B1210297) is known for its rose and honey scent. wikipedia.orgchemicalbook.com Modifying the acetate group to a larger heptanoate group, as in this compound, would be expected to alter the odor profile, likely reducing volatility and introducing different scent characteristics.
A study on sinapic acid phenethyl ester (SAPE) analogues investigated the effect of substituents on the phenethyl moiety. nih.gov It was found that adding small groups like methyl, methoxy, or trifluoromethyl at the meta-position of the phenethyl ring resulted in compounds with significantly higher potency as 5-lipoxygenase inhibitors compared to the parent compound. nih.gov
Table of Bioactivity for Selected Phenethyl Ester Analogues
| Compound | Modification | Target | Activity (IC₅₀) | Reference |
| SAPE | Parent Compound | 5-Lipoxygenase | 0.30 µM | nih.gov |
| Analogue 5i | meta-Trifluoromethyl on phenethyl ring | 5-Lipoxygenase | 0.20 µM | nih.gov |
| Analogue 5l | meta-Methyl on phenethyl ring | 5-Lipoxygenase | 0.20 µM | nih.gov |
| Analogue 5o | meta-Methoxy on phenethyl ring | 5-Lipoxygenase | 0.21 µM | nih.gov |
| Zileuton | Reference Drug | 5-Lipoxygenase | 2.31 µM | nih.gov |
This table is interactive. Click on the headers to sort.
These findings demonstrate that even small changes to the phenethyl ester scaffold can lead to substantial differences in biological activity, highlighting the power of SAR in designing more potent and specific molecules.
Environmental Fate and Occurrence in Natural Matrices
Presence and Dynamics in Fermented Food Systems (e.g., Baijiu, Tequila, Beer, Pisco)
2-Phenylethyl heptanoate (B1214049) is an ester that can contribute to the complex aroma profiles of various fermented beverages. Its formation is generally dependent on the presence of its precursors: 2-phenylethanol (B73330) and heptanoic acid, which are metabolites produced by yeast and other microorganisms during fermentation. The concentration and dynamics of 2-phenylethyl heptanoate in these systems are influenced by the specific raw materials, microbial strains, fermentation conditions, and distillation processes employed.
Baijiu: Chinese Baijiu is a distilled liquor known for its rich and diverse flavor profiles, which are heavily influenced by a wide array of esters. While specific quantification of this compound in all types of Baijiu is not extensively documented, the presence of its precursors is well-established. 2-phenylethanol is a common higher alcohol found in Baijiu, contributing floral and honey-like notes. Heptanoic acid is also a known constituent. The solid-state fermentation process used for many types of Baijiu, involving diverse microbial consortia, creates an environment conducive to the formation of various esters through enzymatic reactions. Studies have identified a range of ethyl and other alkyl esters of heptanoic acid in different Baijiu types, suggesting the potential for this compound to be formed. For instance, a comprehensive review of quantified flavor components in Chinese Baijiu has cataloged numerous esters, including 2-phenylethyl hexanoate (B1226103), indicating that the formation of phenylethyl esters is a recognized aspect of Baijiu flavor chemistry. upm.edu.my The specific concentration of this compound would likely vary depending on the Baijiu aroma type (e.g., strong-aroma, light-aroma, sauce-aroma) due to the different microbial ecosystems and production processes involved. upm.edu.mymdpi.com
Tequila: Tequila, a distilled beverage made from the blue Weber agave plant, also features a complex volatile profile that includes a variety of esters. The fermentation of agave juice by yeast, primarily Saccharomyces cerevisiae, leads to the production of higher alcohols, including 2-phenylethanol. researchgate.net The raw material and the fermentation process can also lead to the formation of various fatty acids. While direct quantification of this compound is not consistently reported across all tequila studies, the presence of related compounds such as 2-phenylethyl acetate (B1210297) and other ethyl esters points to the biochemical pathways necessary for its formation. researchgate.net The distillation process further concentrates these volatile compounds, influencing the final aroma and flavor of the tequila. researchgate.net
Pisco: Pisco is a brandy distilled from fermented grape must, and its aromatic profile is highly dependent on the grape variety used. mdpi.commdpi.com Non-aromatic grape varieties like Negra Criolla have been found to produce Pisco with higher contents of 2-phenylethanol and 2-phenylethyl acetate compared to aromatic varieties. mdpi.comresearchgate.net This indicates a strong potential for the formation of other phenylethyl esters, including this compound, particularly in Piscos made from these grape varieties. The fermentation, which can involve both native and cultured yeasts, and the single distillation process are key stages where the formation and concentration of these flavor compounds occur. mdpi.commdpi.compiscologia.com
Table 1: Occurrence of this compound Precursors and Related Esters in Fermented Beverages
| Beverage | 2-Phenylethanol Presence | Heptanoic Acid Presence | Related Esters Identified |
| Baijiu | Commonly present | Present | 2-Phenylethyl hexanoate, Ethyl heptanoate upm.edu.my |
| Tequila | Commonly present | Present | 2-Phenylethyl acetate, other ethyl esters researchgate.net |
| Beer | Commonly present | Present | 2-Phenylethyl acetate, Ethyl heptanoate nih.govmdpi.com |
| Pisco | Commonly present (especially in non-aromatic varieties) | Present | 2-Phenylethyl acetate, other ethyl esters mdpi.commdpi.com |
Biotransformation and Degradation Pathways in Environmental Contexts
The environmental fate of this compound is primarily governed by biotic and abiotic degradation processes. As an ester, it is susceptible to hydrolysis, and its organic structure makes it a potential substrate for microbial metabolism.
Biodegradation in Soil: In terrestrial environments, the primary degradation pathway for esters like this compound is expected to be microbial degradation. mdpi.comnih.gov Soil microorganisms, including bacteria and fungi, produce a variety of esterase enzymes that can hydrolyze the ester bond. This initial step would break down this compound into its constituent molecules: 2-phenylethanol and heptanoic acid.
Degradation in Aquatic Environments: In aquatic systems, this compound can undergo both abiotic and biotic degradation.
Abiotic Degradation: The primary abiotic degradation process for esters in water is hydrolysis. This reaction can be catalyzed by acids or bases. Under neutral pH conditions typical of many natural waters, the rate of chemical hydrolysis is generally slow. However, under more acidic or alkaline conditions, the rate of hydrolysis would increase. Photodegradation, the breakdown of a compound by light, may also contribute to its degradation, particularly in sunlit surface waters, although specific data for this compound is limited.
Biotic Degradation: Similar to soil environments, microbial degradation is a significant pathway for the removal of this compound from aquatic ecosystems. researchgate.net Aquatic microorganisms, including bacteria, algae, and fungi, possess esterase enzymes that can initiate the degradation process through hydrolysis. The resulting 2-phenylethanol and heptanoic acid would then be further metabolized by the aquatic microbial community. The efficiency of biodegradation in aquatic environments depends on factors such as water temperature, pH, oxygen levels, and the presence of a microbial population adapted to degrading such organic compounds. mdpi.comnih.gov
The persistence of this compound in the environment is expected to be relatively low due to these degradation pathways. nih.gov Its potential for bioaccumulation is also considered to be low, as the molecule can be readily metabolized and broken down by organisms. nih.gov
Table 2: Likely Environmental Degradation Pathways for this compound
| Environment | Primary Degradation Process | Initial Degradation Products | Subsequent Fate |
| Soil | Microbial Hydrolysis (Esterases) | 2-Phenylethanol and Heptanoic Acid | Further microbial degradation via oxidation and β-oxidation, leading to mineralization. |
| Aquatic | Microbial Hydrolysis, Chemical Hydrolysis | 2-Phenylethanol and Heptanoic Acid | Further microbial degradation. Potential for some abiotic degradation of intermediates. |
Future Research Directions and Translational Perspectives
Integration of Multi-Omics Data for Comprehensive Understanding of Biosynthesis
A complete understanding of how organisms synthesize 2-phenylethyl heptanoate (B1214049) remains a key objective. The biosynthesis of its precursor, 2-phenylethanol (B73330) (2-PE), has been a subject of significant study, often involving the Ehrlich pathway in yeasts or the phenylpropanoid pathway in plants. nih.govresearchgate.net However, the precise enzymatic steps and regulatory networks controlling the esterification of 2-PE with heptanoic acid are less understood. The integration of multiple "omics" disciplines offers a powerful strategy to unravel this complexity. dtu.dk
Multi-omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the biological systems involved in ester production. nih.govrsc.org For instance, transcriptomic analysis can identify genes that are upregulated during active ester synthesis, while proteomics can confirm the presence and abundance of the corresponding enzymes. nih.gov Metabolomics, in turn, tracks the flow of precursors, intermediates, and final products, providing a dynamic picture of the metabolic pathway. nih.gov By integrating these datasets, researchers can build comprehensive models of the biosynthetic network, identify rate-limiting steps, and uncover novel regulatory mechanisms. frontiersin.org Such strategies have been successfully applied to elucidate the flavor profiles of various fruits and beverages, providing a clear roadmap for their application to specific esters like 2-phenylethyl heptanoate. researchgate.netresearchgate.net
| Omics Technology | Application in Biosynthesis Research | Potential Insights for this compound |
|---|---|---|
| Genomics | Identifies the genes encoding biosynthetic enzymes (e.g., alcohol acetyltransferases, lipases). | Discovery of novel enzymes capable of synthesizing the target ester. |
| Transcriptomics | Measures gene expression levels under different conditions to find genes involved in the pathway. nih.gov | Identification of key regulatory genes that control the flux towards 2-PE and its subsequent esterification. |
| Proteomics | Quantifies the abundance of proteins (enzymes) to understand catalytic potential. nih.gov | Confirmation of enzyme presence and identification of post-translational modifications affecting activity. |
| Metabolomics | Measures the concentration of metabolites (precursors, intermediates, products) to map metabolic flux. researchgate.net | Mapping the flow of L-phenylalanine and fatty acids into the final ester product and identifying metabolic bottlenecks. |
Development of Novel Biocatalysts with Enhanced Efficiency and Specificity
The enzymatic synthesis of esters is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions compared to traditional chemical methods. researchgate.net Lipases and acyltransferases are the primary biocatalysts used for producing flavor esters. researchgate.netnih.gov Future research will focus on discovering and engineering novel enzymes with properties tailored for the industrial production of this compound.
The development of highly effective methods in enzyme engineering is crucial to overcoming the limitations of naturally occurring enzymes, such as low stability in industrial conditions or insufficient catalytic activity. acs.org Techniques like directed evolution and rational protein design are powerful tools for enhancing enzyme performance. nih.gov Directed evolution mimics natural selection in the laboratory to generate enzyme variants with desired traits, such as improved thermal stability or increased specificity for 2-phenylethanol and heptanoic acid. acs.orgnih.gov Furthermore, the discovery of novel enzymes from diverse microbial sources (metagenomics) continues to be a promising avenue for identifying biocatalysts with unique and advantageous properties for ester synthesis. researchgate.net Immobilization of these enzymes on solid supports is another critical area, as it enhances stability and allows for their reuse in continuous production systems, thereby improving process economics. nih.govrsc.org
| Enzyme Class | Function in Ester Synthesis | Key Engineering Strategies |
|---|---|---|
| Lipases | Catalyze esterification and transesterification reactions, often with broad substrate specificity. nih.gov | Directed evolution for improved thermostability; rational design to narrow substrate pockets for higher specificity. |
| Acyltransferases | Transfer an acyl group to an alcohol, often showing high specificity for the acyl donor. nih.govrug.nl | Engineering for activity in aqueous or solvent-free systems to improve process sustainability. researchgate.net |
| Esterases | Primarily catalyze hydrolysis but can be used for synthesis under specific conditions (e.g., low water activity). mdpi.com | Modification of active sites to favor synthesis over hydrolysis. |
Design of Sustainable and Environmentally Benign Production Processes
The increasing consumer demand for natural products and the global push for sustainability are driving the development of "green" production processes for flavor compounds. acs.org For this compound, this involves a shift from petrochemical-based synthesis to bioprocesses that utilize renewable resources and minimize environmental impact. nih.govsemanticscholar.org
One major avenue of research is metabolic engineering, where microorganisms like Escherichia coli or Saccharomyces cerevisiae are genetically modified to produce this compound directly from simple sugars. nih.govresearchgate.net This involves introducing and optimizing the necessary biosynthetic pathways to convert renewable feedstocks like glucose into the final product. nih.govnih.govfrontiersin.org Another key aspect of sustainable design is the use of environmentally friendly reaction media. Water is an ideal green solvent, and developing biocatalytic processes that are efficient in aqueous systems is a significant goal. nih.govresearchgate.netresearchgate.net Solvent-free systems, where one of the reactants acts as the solvent, represent another highly sustainable option, as demonstrated in the continuous production of 2-phenylethyl acetate (B1210297). mdpi.com These approaches reduce waste, eliminate the need for hazardous organic solvents, and contribute to a circular bioeconomy. researchgate.net
Advanced Methodologies for Mechanistic Elucidation of Biological Activities
While this compound is primarily known for its flavor and fragrance properties, understanding its potential biological activities and the mechanisms behind them is a burgeoning field of research. Related compounds, such as other esters and phenylethyl derivatives, have shown a range of biological effects, including antimicrobial and anti-inflammatory properties. nih.govmdpi.comuniag.skmdpi.com Elucidating these activities for this compound requires sophisticated methodologies.
Modern enzymatic and cellular assays are essential for screening potential biological effects. To understand the mechanism of action, researchers can employ techniques that reveal how the molecule interacts with its biological targets. For example, structural biology methods like X-ray crystallography can determine the three-dimensional structure of the ester bound to a target enzyme, providing insight into the basis of its activity. rug.nl Moreover, advanced kinetic studies are crucial for understanding how enzymes catalyze reactions. High-throughput microfluidic techniques, for instance, allow for the rapid analysis of thousands of enzyme variants and reaction conditions, drastically accelerating the pace of mechanistic studies. These advanced approaches will be instrumental in moving beyond the use of this compound as a simple additive to potentially uncovering novel functional applications. nih.gov
Q & A
Q. What established laboratory methods are effective for synthesizing 2-phenylethyl heptanoate?
The compound can be synthesized via esterification reactions, where 2-phenylethanol reacts with heptanoic acid under acid catalysis. Reactive distillation (RD) is a robust method to enhance yield by continuously removing water, shifting the reaction equilibrium. Computational tools like Aspen Plus can model vapor-liquid-liquid (V-L-L) equilibria and optimize parameters such as reflux ratio and catalyst loading .
Q. How can researchers ensure the purity of this compound post-synthesis?
Liquid-liquid extraction (LLE) using solvents like ethyl heptanoate (for analogous esters) is effective for isolating the compound from aqueous phases. Phase equilibrium data (e.g., tie-line measurements at 288–308 K) and separation factors calculated using Othmer-Tobias correlations validate extraction efficiency. Purity can be confirmed via GC-MS or NMR, with thresholds ≥95% recommended for reproducibility .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices like wines or fermentation broths?
Gas chromatography-mass spectrometry (GC-MS) is widely used, with solid-phase microextraction (SPME) for preconcentration. Internal standards (e.g., ethyl nonanoate) improve accuracy. Statistical tools like ANOVA can resolve matrix interference issues, as demonstrated in studies of volatile esters in wines .
Q. What experimental protocols ensure reproducibility in synthesizing and characterizing this compound?
Detailed methods must include reaction conditions (temperature, catalyst concentration), purification steps (e.g., LLE solvent ratios), and characterization data (retention indices, spectral peaks). Supplementary materials should provide raw datasets, as per guidelines emphasizing transparency .
Q. How is this compound structurally distinguished from similar esters like 2-phenylethyl acetate?
Key differences lie in the alkyl chain length (C7 vs. C2). NMR (e.g., δ 0.88–1.33 ppm for heptyl protons) and mass spectrometry (base peak at m/z 104 for the phenethyl moiety) confirm identity. Retention indices in GC (e.g., ~1,315 for the acetate vs. higher values for heptanoate) are critical .
Advanced Research Questions
Q. How can computational modeling optimize this compound synthesis via reactive distillation?
Aspen Plus simulations model V-L-L equilibria to predict azeotropic behavior and optimize column parameters (e.g., feed stage location, reflux ratio). Sensitivity analyses identify bottlenecks, such as side reactions, enabling iterative refinement of RD setups .
Q. What statistical approaches resolve contradictions in physicochemical data (e.g., solubility, partition coefficients)?
Multivariate regression and Bland-Altman plots assess measurement agreement. For example, Bachman and Hand correlations validate LLE tie-line reliability. Reporting data to ≤3 significant figures aligns with instrumental precision guidelines .
Q. How do ecological factors (e.g., soil composition, irrigation) influence this compound levels in agricultural products?
Rootstock selection and regulated deficit irrigation (RDI) alter volatile ester synthesis in plants. For instance, grafting Chambourcin vines to specific rootstocks increased 2-phenylethyl acetate by 20–30%, suggesting similar metabolic pathways for heptanoate derivatives .
Q. What mechanisms underlie the olfactory detection thresholds of this compound in sensory studies?
Psychometric functions measure trigeminal detectability (nasal/eye irritation) using forced-choice trials. Additivity models for mixtures (e.g., ethyl propanoate + heptanoate) reveal synergistic or masking effects, critical for flavor chemistry research .
Q. How can isotopic labeling (e.g., deuterated analogs) trace this compound’s metabolic fate in biochemical studies?
Deuterated standards (e.g., methyl heptanoate-d5) enable precise tracking via LC-MS. Applications include studying its role in Krebs cycle modulation, as observed with heptanoate derivatives in myocardial ischemia models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
